molecular formula C16H28O3 B14585280 1-Oxacycloheptadecane-2,3-dione CAS No. 61127-97-7

1-Oxacycloheptadecane-2,3-dione

Katalognummer: B14585280
CAS-Nummer: 61127-97-7
Molekulargewicht: 268.39 g/mol
InChI-Schlüssel: JWQSHVSXPYKYKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxacycloheptadecane-2,3-dione is an organic compound characterized by a 17-membered lactone ring with two ketone functionalities at the 2 and 3 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Oxacycloheptadecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a long-chain diacid with a dehydrating agent can lead to the formation of the lactone ring. Another method involves the use of a ring-closing metathesis reaction, where a suitable diene precursor is cyclized in the presence of a ruthenium-based catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Oxacycloheptadecane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Oxacycloheptadecane-2,3-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Oxacycloheptadecane-2,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their conformation, and affecting their catalytic activity.

Vergleich Mit ähnlichen Verbindungen

1-Oxacycloheptadecane-2,3-dione can be compared with other similar compounds such as:

    Cyclohexane-1,3-dione: A smaller ring structure with similar reactivity.

    Indane-1,3-dione: Known for its applications in medicinal chemistry and materials science.

    N-isoindoline-1,3-dione: Used in pharmaceutical synthesis and organic synthesis.

Uniqueness: this compound is unique due to its large ring size and the presence of two ketone functionalities, which provide distinct reactivity and potential for diverse applications.

Eigenschaften

CAS-Nummer

61127-97-7

Molekularformel

C16H28O3

Molekulargewicht

268.39 g/mol

IUPAC-Name

oxacycloheptadecane-2,3-dione

InChI

InChI=1S/C16H28O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-16(15)18/h1-14H2

InChI-Schlüssel

JWQSHVSXPYKYKY-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCCCCOC(=O)C(=O)CCCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.